An In-depth Technical Guide on (R)-Eucomol: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide on (R)-Eucomol: Chemical Structure, Properties, and Biological Activities
(R)-Eucomol is a naturally occurring homoisoflavonoid, a class of organic compounds characterized by a 16-carbon skeleton. First isolated from Eucomis bicolor, this compound has garnered interest within the scientific community for its cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, along with detailed experimental protocols for its synthesis, isolation, and characterization.
Chemical Structure and Physicochemical Properties
(R)-Eucomol, with the IUPAC name (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one, is a chiral molecule belonging to the flavonoid family. Its structure features a chromanone core with a benzyl group at the C3 position.
Diagram of the Chemical Structure of (R)-Eucomol
Caption: Chemical structure of (R)-Eucomol.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-Eucomol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₆ | PubChem[1] |
| Molecular Weight | 316.31 g/mol | BioCrick[2] |
| IUPAC Name | (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one | PubChem[1] |
| CAS Number | 118204-64-1 | MedChemExpress[3] |
| Appearance | Powder | BioCrick[2] |
| Purity | >98% | BioCrick[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |
| XLogP3 (Computed) | 2.4 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 96.2 Ų | PubChem[1] |
| Storage | Desiccate at -20°C | BioCrick[2] |
Biological Activity and Potential Signaling Pathways
(R)-Eucomol has demonstrated cytotoxic activity against several cancer cell lines.[3] While the precise molecular mechanisms are still under investigation, research on homoisoflavonoids suggests potential interactions with key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Cytotoxicity
Quantitative data on the cytotoxic effects of Eucomol are summarized below.
| Cell Line | IC₅₀ Value (µg/mL) | Cancer Type |
| KB | Data not specified | Oral Carcinoma |
| P-388 | Data not specified | Murine Leukemia |
| KKU-M156 | 7.12 | Cholangiocarcinoma |
| HepG2 | 25.76 | Liver Carcinoma |
Potential Signaling Pathways
Studies on homoisoflavonoids suggest that their biological activities may be mediated through the modulation of several signaling pathways:
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Protein Tyrosine Kinase (PTK) Inhibition : Some naturally occurring homoisoflavonoids have been identified as potent inhibitors of protein tyrosine kinases, such as c-Src.[4] These kinases are crucial components of signaling pathways that regulate cell growth and proliferation.
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NF-κB and p38 MAPK Signaling : Certain homoisoflavonoids have been shown to interact with inosine monophosphate dehydrogenase 2 (IMPDH2), which can impact downstream inflammatory signaling pathways like NF-κB and p38 MAPK.[2] Flavonoids, in general, have been reported to inhibit the p38 MAPK pathway.[5]
Diagram of a Plausible Signaling Pathway Modulated by Homoisoflavonoids
Caption: Plausible signaling pathway modulated by homoisoflavonoids.
Experimental Protocols
Detailed methodologies for the synthesis, isolation, and biological evaluation of (R)-Eucomol are crucial for further research and development.
Synthesis of (±)-Eucomol
The synthesis of racemic Eucomol can be achieved through a multi-step process starting from 5,7-dihydroxychroman-4-one.
Workflow for the Synthesis of (±)-Eucomol
Caption: General workflow for the chemical synthesis of (±)-Eucomol.
Methodology:
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Condensation: 5,7-Dihydroxychroman-4-one is condensed with anisaldehyde in the presence of acetic anhydride to yield eucomin diacetate.
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Epoxidation: The resulting eucomin diacetate is subjected to epoxidation to form an epoxide intermediate.
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Hydrogenation: The epoxide intermediate is then hydrogenated to yield (±)-Eucomol.
Note: Asymmetric synthesis of a derivative, 5,7-O-dimethyleucomol, has been achieved via enantioselective oxidation of an enol phosphate using a chiral Sharpless reagent, suggesting a potential route to enantiomerically pure (R)-Eucomol.[6]
Isolation from Natural Sources
(R)-Eucomol is naturally found in the bulbs of plants such as Eucomis bicolor. The following is a general protocol for its isolation.
Methodology:
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Extraction: Dried and powdered bulbs are extracted with a suitable solvent, such as dichloromethane or ethanol.[7]
-
Fractionation: The crude extract is then subjected to fractionation using column chromatography with silica gel, often with a gradient of hexane and ethyl acetate.[3]
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Purification: Further purification is achieved through techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure (R)-Eucomol.[2]
Characterization
The structure of the isolated or synthesized (R)-Eucomol is confirmed using a combination of spectroscopic techniques.
Methodology:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
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Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify functional groups, while UV spectroscopy provides information about the chromophore system.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of (R)-Eucomol against cancer cell lines like KB and P-388 can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
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Cell Seeding: Cells (e.g., KB or P-388) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of (R)-Eucomol and incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.
This guide provides a foundational understanding of (R)-Eucomol for researchers and professionals in drug development. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Naturally occurring homoisoflavonoids function as potent protein tyrosine kinase inhibitors by c-Src-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
